4-(Dimethylamino)pyridine-2-carboxylic acid
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Overview
Description
4-(Dimethylamino)pyridine-2-carboxylic acid is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a carboxylic acid group at the 2-position. This compound is of significant interest due to its unique chemical properties and its utility in various chemical reactions and industrial applications.
Scientific Research Applications
4-(Dimethylamino)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)pyridine-2-carboxylic acid can be synthesized through a multi-step process starting from pyridine. The initial step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This intermediate then reacts with dimethylamine to introduce the dimethylamino group at the 4-position .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves the use of high-temperature and high-pressure conditions to facilitate the reaction between pyridine and dimethylamine. The reaction mixture is then subjected to various purification steps, including crystallization and filtration, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group enhances the nucleophilicity of the compound, making it a potent catalyst for acylation reactions.
Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.
Hydrosilylation: The compound is also involved in hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acetic anhydride, alcohols, and various acid chlorides. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine .
Major Products
The major products formed from reactions involving this compound include esters, amides, and silylated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Mechanism of Action
The mechanism by which 4-(Dimethylamino)pyridine-2-carboxylic acid exerts its catalytic effects involves the nucleophilic attack of the dimethylamino group on electrophilic centers in the substrate. This enhances the reactivity of the substrate, facilitating the formation of the desired product. The compound’s basicity, due to the resonance stabilization from the dimethylamino group, plays a crucial role in its catalytic activity .
Comparison with Similar Compounds
4-(Dimethylamino)pyridine-2-carboxylic acid is unique compared to other pyridine derivatives due to its enhanced nucleophilicity and basicity. Similar compounds include:
Properties
IUPAC Name |
4-(dimethylamino)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLGAZSRYZRTSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365992 |
Source
|
Record name | 4-(dimethylamino)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-04-3 |
Source
|
Record name | 4-(dimethylamino)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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